(+)-Pentobarbital

Catalog No.
S13289297
CAS No.
21045-50-1
M.F
C11H18N2O3
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Pentobarbital

CAS Number

21045-50-1

Product Name

(+)-Pentobarbital

IUPAC Name

5-ethyl-5-[(2R)-pentan-2-yl]-1,3-diazinane-2,4,6-trione

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/t7-/m1/s1

InChI Key

WEXRUCMBJFQVBZ-SSDOTTSWSA-N

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC

Isomeric SMILES

CCC[C@@H](C)C1(C(=O)NC(=O)NC1=O)CC

(+)-Pentobarbital, also known as pentobarbitone, is a short-acting barbiturate that is primarily used as a sedative, anesthetic, and anticonvulsant. It is characterized by its chemical formula C11H18N2O3C_{11}H_{18}N_{2}O_{3} and a molar mass of approximately 226.276 g/mol. This compound acts on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid at GABA_A receptors, leading to sedation and decreased neuronal excitability. Pentobarbital is often administered via oral, intravenous, intramuscular, or rectal routes and has historically been used for various medical applications including the treatment of insomnia and seizure control in emergencies .

Pentobarbital can undergo several metabolic transformations in the liver. The primary metabolic pathway involves the oxidation of the 1-methylbutyl substituent to form hydroxypentobarbital, which is an inactive metabolite. Approximately 40-50% of an oral dose is excreted in urine as this metabolite. Other metabolites include pentobarbital carboxylic acid, which also appears in small quantities in urine . The compound can also be synthesized through alkylation of α-ethylmalonic ester with 2-bromopentane, differentiating it from similar compounds like amobarbital .

Pentobarbital exhibits significant biological activity primarily through its action on GABA_A receptors. By binding to these receptors, it increases the duration of chloride ion channel opening, which enhances inhibitory neurotransmission and results in central nervous system depression. This mechanism contributes to its sedative and anesthetic properties. Additionally, pentobarbital has been shown to inhibit excitatory neurotransmission mediated by AMPA-type glutamate receptors, further enhancing its depressant effects on the central nervous system .

The synthesis of pentobarbital typically involves the following steps:

  • Starting Material: The synthesis begins with α-ethylmalonic ester.
  • Alkylation: The key step involves alkylation using 2-bromopentane.
  • Cyclization: The resulting product undergoes cyclization to form the barbiturate structure.
  • Formation of Sodium Salt: Although pentobarbital can exist as a free acid, it is commonly formulated as its sodium salt (pentobarbital sodium) for improved solubility in water .

Pentobarbital has several medical applications:

  • Sedation: Used for inducing sedation prior to surgical procedures.
  • Anesthesia: Acts as a preanesthetic agent.
  • Anticonvulsant: Effective in controlling seizures during emergencies.
  • Insomnia Treatment: Historically used for short-term management of insomnia.
  • Veterinary Medicine: Employed as an anesthetic agent in animals and for euthanasia purposes .

Pentobarbital interacts with various drugs and substances, leading to enhanced effects or adverse reactions:

  • CNS Depressants: Co-administration with alcohol, benzodiazepines, or opioids can lead to profound respiratory depression.
  • Drug Metabolism: Pentobarbital induces hepatic microsomal enzymes, affecting the metabolism of other drugs like anticoagulants (e.g., warfarin) and necessitating dosage adjustments .
  • Other Interactions: It may also interact with levothyroxine, corticosteroids, and certain antibiotics like doxycycline .

Several compounds share structural similarities with pentobarbital. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
AmobarbitalC11H16N2O3C_{11}H_{16}N_{2}O_{3}Longer acting than pentobarbital; used for sedation
SecobarbitalC11H16N2O3C_{11}H_{16}N_{2}O_{3}Similar uses but shorter half-life; potent sedative
PhenobarbitalC12H12N2O3C_{12}H_{12}N_{2}O_{3}Long-acting; primarily used for seizure control
ThiopentalC11H17N2O2C_{11}H_{17}N_{2}O_{2}Ultra-short acting; used mainly for induction of anesthesia

Uniqueness of Pentobarbital

Pentobarbital's uniqueness lies in its short duration of action compared to other barbiturates like phenobarbital, making it suitable for specific medical scenarios where rapid onset and offset are desired. Its ability to induce coma in cases of severe brain injury or acute liver failure also distinguishes it from other similar compounds .

Historical Synthesis Protocols (Abbott Laboratories Method)

The development of pentobarbital represents a landmark achievement in barbiturate chemistry, pioneered by Ernest H. Volwiler and Donalee L. Tabern at Abbott Laboratories in 1930 [1] [2]. This breakthrough synthesis emerged from systematic research into barbituric acid derivatives, building upon earlier work with barbital and phenobarbital compounds [2] [3].

The original Abbott Laboratories method employs a classical malonic ester synthesis approach, utilizing diethyl ethyl(1-methylbutyl)malonate as the key precursor [4] [5]. The synthesis proceeds through a multi-step condensation reaction involving urea and the appropriately substituted malonic ester derivative [4] [6]. The reaction mechanism follows the established pattern for barbiturate synthesis, where the malonic ester undergoes nucleophilic attack by urea under basic conditions [6] [5].

The historical protocol begins with the preparation of diethyl ethyl(1-methylbutyl)malonate through alkylation of diethyl malonate [5] [7]. This intermediate then undergoes condensation with urea in the presence of sodium methylate catalyst [4] [8]. The reaction conditions require careful temperature control, with initial heating to 60-85°C followed by distillation at 135-140°C [4] [8]. The process utilizes a methanol-ethyl acetate solvent system and achieves remarkably high yields of 99.6% under optimized conditions [4].

The purification methodology involves acidification with hydrochloric acid to precipitate the crude barbituric acid product, followed by recrystallization from aqueous ethanol solutions [4] [6]. This approach effectively removes impurities and provides the pure 5-ethyl-5-(1-methylbutyl)barbituric acid product [4] [5]. The Abbott method established the foundation for industrial barbiturate production and remains influential in contemporary synthesis strategies [3] [9].

Table 1: Abbott Laboratories Historical Synthesis Protocol Parameters

ParameterValue/Description
Starting MaterialsDiethyl ethyl(1-methylbutyl)malonate + Urea
Base CatalystSodium methylate (29% w/w in methanol)
Reaction Temperature (°C)60-85 (heating phase), 135-140 (distillation)
Reaction Time (hours)0.5 (initial heating) + 2-3 (distillation)
Solvent SystemMethanol/Ethyl acetate
Yield Range (%)99.6 (reported in literature)
Purification MethodRecrystallization from aqueous ethanol

Modern Asymmetric Synthesis Techniques for Enantiomeric Purification

Contemporary synthetic approaches to (+)-pentobarbital focus on achieving high enantiomeric purity through asymmetric synthesis methodologies [10] [11]. The recognition that different enantiomers of chiral barbiturates exhibit distinct physiological effects has driven the development of stereoselective synthetic routes [12] [13].

Palladium-catalyzed asymmetric allylic alkylation represents a significant advancement in enantioselective barbiturate synthesis [10]. This methodology employs chiral phosphine ligands in conjunction with palladium(0) catalysts to achieve direct asymmetric construction of the quaternary carbon center [10]. The approach has demonstrated enantiomeric excesses ranging from 85-95% in the synthesis of cyclopentobarbital and pentobarbital derivatives [10].

Enantioselective functionalization of barbituric acid derivatives through amine-squaramide catalyzed reactions provides another powerful synthetic strategy [11]. This methodology utilizes 2-alkylthio-4,6-dioxopyrimidines as key intermediates that undergo carbon-carbon bond formation with vinyl ketones or Morita-Baylis-Hillman-type allyl bromides [11]. Subsequent mild acid hydrolysis affords barbituric acid derivatives with quaternary carbon centers in unprecedented enantioselectivity exceeding 90% [11].

Chiral high-performance liquid chromatography resolution techniques offer an alternative approach for obtaining enantiopure pentobarbital [14] [15]. Direct chiral separations using chiral stationary phases, including cellulose and amylose derivatives, polyacrylamide, and Pirkle phases, enable complete separation of enantiomers [14]. This method achieves enantiomeric purities exceeding 99% but requires racemic starting material [14] [15].

Kinetic resolution methods utilizing chiral enzymes provide a complementary strategy for enantiomeric purification [16]. These biocatalytic approaches exploit differential reaction rates of enantiomers with chiral resolving agents, achieving moderate to good enantioselectivity under mild reaction conditions [16] [17].

Table 2: Modern Asymmetric Synthesis Techniques Comparison

MethodCatalyst/ReagentEnantiomeric Excess (%)AdvantagesLimitations
Palladium-Catalyzed Asymmetric Allylic AlkylationPd(0)/Chiral phosphine ligands85-95Direct asymmetric synthesisComplex catalyst systems
Enantioselective Barbituric Acid FunctionalizationAmine-squaramide catalysts>90High stereoselectivityLimited substrate scope
Chiral HPLC ResolutionChiral stationary phases (CSP)99+ (after separation)Complete separationRequires racemic starting material
Kinetic Resolution via Enzymatic MethodsChiral enzymes60-80Mild conditionsModerate selectivity

Critical Evaluation of Stereochemical Yield Optimization Strategies

Stereochemical yield optimization in pentobarbital synthesis requires systematic evaluation of multiple reaction parameters to maximize both chemical yield and enantiomeric excess [18] [19]. Temperature control emerges as a critical factor, with studies demonstrating that reaction temperatures significantly influence the stereochemical outcome [19] [20].

Temperature optimization strategies typically involve screening reactions across a range from -20°C to 80°C, with lower temperatures generally favoring higher enantioselectivity at the expense of reaction rate [16] [19]. The delicate balance between reaction efficiency and stereochemical control necessitates careful optimization for each specific synthetic route [18] [19]. Temperature effects can impact yields by ±15-20% depending on the reaction conditions and substrate structure [20].

Solvent selection represents another crucial optimization parameter, with polar and non-polar solvents exhibiting markedly different effects on stereochemical outcomes [19] [20]. The polarity of the reaction medium influences the relative stability of diastereomeric transition states, leading to varying degrees of enantioselectivity [16] [19]. Systematic solvent screening studies have shown yield variations of ±25-30% based solely on solvent selection [20].

Base strength optimization plays a fundamental role in controlling reaction selectivity versus reaction rate [16] [19]. The use of different organic bases, ranging from triethylamine (pKa = 10.75) to 1,8-diazabicyclo[5.4.0]undec-7-ene (pKa = 13.5), allows fine-tuning of the reaction conditions [19]. Stronger bases typically increase reaction rates but may compromise stereochemical control, resulting in yield variations of ±10-15% [19] [20].

Reaction time management involves balancing product formation with potential side reactions that can erode both yield and enantiomeric purity [16] [19]. Optimal reaction times typically range from 30 minutes to 5 hours, with careful monitoring required to minimize decomposition and racemization processes [19] [20]. Time optimization can influence overall yields by ±5-10% [20].

Crystallization control strategies focus on managing polymorph formation and optimizing enantiomeric purity through controlled precipitation conditions [18] [21]. The implementation of controlled cooling rates and seeding techniques can enhance both yield and stereochemical purity by ±5-8% [18] [21].

Table 3: Stereochemical Yield Optimization Parameters

StrategyTarget ParameterOptimization RangeImpact on Yield
Temperature ControlEnantiomeric excess-20°C to 80°C±15-20%
Solvent SelectionStereoselectivityPolar to non-polar solvents±25-30%
Base Strength OptimizationReaction rate vs selectivitypKa 10.75 to 13.5±10-15%
Reaction Time ManagementSide reaction minimization30 min to 5 hours±5-10%
Crystallization ControlPolymorph controlControlled cooling rates±5-8%

Industrial-Scale Production Challenges and Quality Control Measures

Industrial-scale production of (+)-pentobarbital presents significant challenges related to raw material supply, process scalability, and stringent quality control requirements [22] [23]. The limited number of manufacturers capable of producing pharmaceutical-grade pentobarbital has created vulnerability in global supply chains [22] [24].

Raw material supply challenges have become increasingly prominent, with disruptions affecting both pure barbiturate products and pentobarbital-combination formulations [24] [23]. Supply chain vulnerabilities were dramatically highlighted by the 2020 explosion at a major pharmaceutical facility in Taiwan, which severely disrupted global pentobarbital availability [24]. These events underscore the critical importance of supplier qualification and dual sourcing strategies [22] [24].

Synthesis scale-up presents technical challenges related to heat transfer limitations and mixing efficiency in large-scale reactors [8] [25]. The exothermic nature of the malonic ester condensation reaction requires careful temperature control to maintain product quality and prevent runaway reactions [8] [26]. Process analytical technology implementation enables real-time monitoring of critical process parameters [25] [27].

Stereochemical purity maintenance during large-scale production demands sophisticated analytical control systems [28] [13]. The differential pharmacological activities of pentobarbital enantiomers necessitate stringent control of enantiomeric ratios throughout the manufacturing process [28] [13]. Chiral high-performance liquid chromatography analysis provides the analytical foundation for ensuring enantiomeric purity exceeding 99% [14] [29].

Impurity control represents a critical quality challenge, with regulatory requirements demanding detection and quantification of related substances at levels greater than or equal to 0.01% [29] [25]. Stability-indicating reverse-phase high-performance liquid chromatography methods enable comprehensive impurity profiling with detection limits suitable for pharmaceutical applications [25] [29]. The analytical methodology achieves precision values with relative standard deviations ranging from ±1.3% to ±36% depending on impurity levels [29].

Polymorph management constitutes another significant quality control challenge, as pentobarbital can exist in multiple crystal forms with different physicochemical properties [30] [31]. Thermal analysis and X-ray diffraction techniques provide definitive polymorph identification and control [30] [31]. The implementation of controlled crystallization conditions ensures consistent polymorph formation [18] [30].

Regulatory compliance requirements for Schedule III controlled substances add additional complexity to industrial production [32] [33]. The Drug Enforcement Administration oversight necessitates comprehensive chain of custody documentation and secure manufacturing protocols [23] [33]. Quality control systems must demonstrate 100% documentation compliance throughout the production process [27] [32].

Table 4: Industrial Production Challenges and Quality Control Framework

Challenge CategorySpecific IssuesQuality Control MethodAcceptance Criteria
Raw Material SupplyLimited suppliers, supply chain disruptionsSupplier qualification, dual sourcing99%+ purity for starting materials
Synthesis Scale-upHeat transfer limitations, mixing efficiencyProcess analytical technology (PAT)Uniform temperature ±2°C
Stereochemical PurityEnantiomeric ratio maintenanceChiral HPLC analysisEnantiomeric purity >99%
Impurity ControlRelated substances >0.01%Stability-indicating RP-HPLCIndividual impurities <0.1%
Polymorph ManagementMultiple crystal formsThermal analysis, X-ray diffractionSingle polymorph confirmation
Regulatory ComplianceDEA Schedule III requirementsChain of custody documentation100% documentation compliance

Quality control analytical methods encompass identity confirmation, assay determination, impurity profiling, enantiomeric purity assessment, and stability evaluation [25] [34]. Infrared spectroscopy and nuclear magnetic resonance provide definitive identity confirmation [25] [34]. Reverse-phase high-performance liquid chromatography with ultraviolet detection at 214 nm serves as the primary assay method with precision values below 2.1% relative standard deviation [25] [34].

Table 5: Analytical Methods for Pentobarbital Quality Control

Analysis TypeAnalytical MethodDetection Wavelength (nm)Precision (RSD %)Limit of Detection
Identity ConfirmationIR spectroscopy, NMRN/AN/AN/A
Assay DeterminationRP-HPLC with UV detection214<2.12.10 μg/mL
Impurity ProfilingRP-HPLC stability-indicating214<36 (at 0.01% level)0.01%
Enantiomeric PurityChiral HPLC254<50.1%
Stability AssessmentForced degradation studies214<2.1N/A

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

226.13174244 g/mol

Monoisotopic Mass

226.13174244 g/mol

Heavy Atom Count

16

UNII

8DF73ON6SJ

Dates

Modify: 2024-08-10

Explore Compound Types